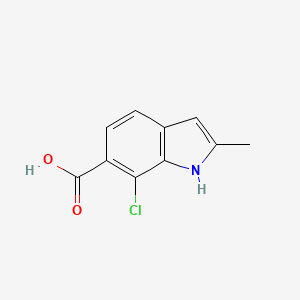

7-Chloro-2-methyl-1H-indole-6-carboxylic acid

Description

7-Chloro-2-methyl-1H-indole-6-carboxylic acid is a substituted indole derivative characterized by a chlorine atom at position 7, a methyl group at position 2, and a carboxylic acid moiety at position 4. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Key inferred properties based on analogs:

- Molecular formula: Likely C₁₀H₈ClNO₂ (based on substitution pattern).

- Functional groups: Chloro (electron-withdrawing), methyl (electron-donating), and carboxylic acid (polar, ionizable).

- Potential applications: Intermediate in drug synthesis (e.g., kinase inhibitors or anti-inflammatory agents), given the pharmacological relevance of similar indole-carboxylic acids .

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

7-chloro-2-methyl-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C10H8ClNO2/c1-5-4-6-2-3-7(10(13)14)8(11)9(6)12-5/h2-4,12H,1H3,(H,13,14) |

InChI Key |

ZJHMDZQQQJMFNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C(=C(C=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Chlorinated Phenylhydrazine

Starting with 4-chloro-2-methylaniline, diazotization followed by reduction yields 4-chloro-2-methylphenylhydrazine. This precursor is critical for introducing the chlorine and methyl substituents at the 7- and 2-positions, respectively.

Condensation with α-Ketoester

The phenylhydrazine reacts with ethyl 3-oxobutanoate (ethyl acetoacetate) to form the hydrazone intermediate. Cyclization under acidic conditions (e.g., polyphosphoric acid or ZnCl₂ in ethylene glycol at 150–170°C) induces Fischer indolization, generating the ethyl ester of 7-chloro-2-methylindole-6-carboxylic acid.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 85% |

| Hydrazine formation | SnCl₂/HCl reduction | 78% |

| Cyclization | ZnCl₂, ethylene glycol, 160°C, 3 h | 65% |

Ester Hydrolysis

The ethyl ester undergoes alkaline hydrolysis (NaOH in methanol/water, 50°C, 4 h) to yield the free carboxylic acid. Acidification with HCl precipitates the product, which is purified via recrystallization.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

For substrates requiring precise regiocontrol, palladium-mediated strategies offer flexibility:

Methyl Group Introduction via Alkylation

Starting with 7-chloro-1H-indole-6-carboxylic acid, a methyl group is introduced at position 2 using methyl iodide and a base (e.g., K₂CO₃) in DMF at 80°C. This method avoids competing reactions at the carboxylic acid by employing protective groups (e.g., methyl ester).

Chlorination via Directed C–H Activation

Directed ortho-metalation (DoM) using a directing group (e.g., amide or ester) enables regioselective chlorination at position 7. For example, N-protected 2-methylindole-6-carboxylate reacts with N-chlorosuccinimide (NCS) in the presence of Lewis acids (FeCl₃) to install the chlorine atom.

Optimized Chlorination Conditions

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ (10 mol%) |

| Chlorinating agent | NCS (1.2 equiv) |

| Solvent | DCM, rt, 12 h |

| Yield | 72% |

Sequential Functionalization of Preformed Indole Cores

Carboxylation via CO₂ Insertion

A novel approach involves carboxylation at position 6 using CO₂ under transition-metal catalysis. 7-Chloro-2-methylindole reacts with CO₂ (1 atm) in the presence of CuI and a ligand (1,10-phenanthroline) at 100°C, directly introducing the carboxylic acid group.

Oxidative Methods

Oxidation of a 6-methyl substituent to a carboxylic acid is challenging due to overoxidation risks. However, using KMnO₄ in acidic conditions (H₂SO₄, 60°C) selectively converts the methyl group to a carboxylate, albeit with moderate yields (50–55%).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Fischer Indole | High atom economy; scalable | Requires toxic hydrazines | 60–75% |

| Palladium Catalysis | Regioselective; functional group tolerance | Costly catalysts | 50–72% |

| Sequential Oxidation | Avoids multi-step protection/deprotection | Risk of overoxidation | 50–55% |

Challenges and Optimization Strategies

-

Regioselectivity in Chlorination : Competing halogenation at positions 5 or 4 can occur. Using bulky directing groups (e.g., tert-butyl carbamate) improves 7-chloro selectivity.

-

Ester Hydrolysis : Harsh alkaline conditions may decarboxylate the product. Microwave-assisted hydrolysis (100°C, 30 min) enhances efficiency and reduces side reactions.

-

Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from byproducts like dimeric indoles .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

7-Chloro-2-methyl-1H-indole-6-carboxylic acid serves as a lead compound in the development of pharmaceuticals targeting various diseases, particularly viral infections and cancer. Its structural features contribute to its biological activity, allowing it to interact with multiple biological targets, including enzymes and receptors involved in critical metabolic pathways.

Key Pharmacological Activities:

- Antiviral Effects : The compound has demonstrated potential in inhibiting viral replication, making it a candidate for antiviral drug development.

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells and inhibit tumor growth by modulating pathways associated with cell proliferation and survival .

Biochemical Research Applications

In biochemical research, this indole derivative is utilized for studying cellular signaling pathways and protein interactions. Its ability to bind with specific proteins allows researchers to explore its effects on gene expression and metabolic regulation.

Mechanism of Action:

The compound's mechanism is primarily linked to its ability to modulate protein function, influencing cellular responses that are crucial for maintaining homeostasis in biological systems. This modulation can lead to significant changes in cellular signaling pathways related to growth and apoptosis.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Anticancer Activity : A study demonstrated that derivatives of indole carboxylic acids exhibit strong binding interactions with proteins associated with cancer progression. This highlights the potential for developing targeted therapies against various cancer types .

- Antiviral Research : Research has shown that compounds similar to this compound can inhibit the hepatitis C virus's NS5B polymerase, suggesting a pathway for developing antiviral agents .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities . The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Effects : Chloro substituents enhance electrophilic reactivity, while methyl groups influence steric accessibility. Carboxylic acid positioning (C2 vs. C6) significantly impacts hydrogen-bonding capacity and solubility .

- Biological Activity : Methyl and chloro groups in indole derivatives are associated with kinase inhibition and anti-inflammatory properties, as seen in studies by McKew et al. (2006) .

- Safety Considerations : Handling precautions for chloro-indole derivatives include using personal protective equipment (PPE) and ensuring proper ventilation, per SDS guidelines .

Biological Activity

7-Chloro-2-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. This compound features a chlorine atom at the 7-position and a carboxylic acid group at the 6-position of the indole ring, which contributes to its unique chemical properties and biological activities. Indole derivatives are recognized for their diverse pharmacological effects, including antiviral , anticancer , and anti-inflammatory activities.

Biological Activity

The biological activity of this compound is significant due to its interaction with various biological targets. Studies reveal that it can bind with multiple enzymes and receptors, leading to substantial changes in metabolic pathways, gene expression, and cellular responses. The compound's mechanism of action is primarily attributed to its ability to modulate protein function and influence cellular signaling pathways involved in growth and apoptosis.

Pharmacological Effects

-

Anticancer Activity :

- Research indicates that this compound shows promising anticancer properties. In vitro studies demonstrated that this compound can increase the number of mitotic cells in treated samples compared to controls, suggesting its potential role as a mitotic inhibitor .

- A xenograft model study showed that oral administration of the compound significantly inhibited tumor growth, indicating its potential as an effective anticancer agent .

-

Antiviral Properties :

- Indole derivatives, including this compound, have been studied for their antiviral effects. Specific interactions with viral proteins may inhibit viral replication, although detailed mechanisms require further exploration.

-

Anti-inflammatory Effects :

- The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It may influence cytokine production and immune cell activation.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound imparts distinct chemical reactivity and biological activity compared to other indole derivatives. The position-specific chlorination and carboxylation make it a valuable candidate for targeted synthesis and research applications.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Chloro-2-methyl-1H-indole | Chlorine at position 6 | Different substitution pattern affects reactivity |

| 7-Chloro-1H-indole-2-carboxylic acid | Carboxylic group at position 2 | Variation in biological activity due to carboxyl position |

| 4-Chloro-2-methyl-1H-indole | Chlorine at position 4 | Distinct chemical reactivity compared to other isomers |

| Indole-3-acetic acid | A plant hormone | Significant role in plant growth regulation |

| Methyl indole-6-carboxylate | Methyl ester derivative | Used widely in medicinal chemistry for therapeutic properties |

Case Study 1: Anticancer Efficacy

In a study involving Jurkat cells treated with varying concentrations of this compound, researchers observed a dose-dependent increase in mitotic cells. At a dose corresponding to twice the GI50, there was nearly a threefold increase in mitotic cells compared to control samples. This suggests that the compound effectively influences cell cycle progression, potentially leading to tumor suppression .

Case Study 2: In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models demonstrated that administering this compound resulted in significant tumor growth inhibition. Tumor samples analyzed post-treatment revealed modulation of specific biomarkers associated with cell division and apoptosis, reinforcing the compound's anticancer potential .

Q & A

Q. Key factors affecting yield :

- Temperature control during chlorination minimizes polychlorinated byproducts.

- Catalyst selection (e.g., Pd for carboxylation) improves regioselectivity.

- Purification via column chromatography or recrystallization enhances purity (>95% achievable) .

Basic: What biological targets and mechanisms are associated with this compound?

The compound exhibits modulation of enzymatic activity and receptor interactions , including:

- Kinase inhibition : Disrupts ATP-binding pockets in tyrosine kinases (e.g., EGFR), validated via in vitro kinase assays (IC₅₀ values in µM range) .

- Apoptosis induction : Upregulates pro-apoptotic proteins (e.g., Bax) in cancer cell lines (e.g., HeLa), measured via flow cytometry and Western blot .

- Anti-inflammatory effects : Suppresses COX-2 expression in macrophage models (e.g., RAW 264.7), assessed via ELISA .

Mechanistic validation : Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity and isothermal titration calorimetry (ITC) for binding affinity quantification .

Basic: How does the substitution pattern of this compound compare to structurally related indole derivatives?

| Compound | Substitution Pattern | Key Differences |

|---|---|---|

| 6-Chloro-2-methyl-1H-indole | Cl at 6, CH₃ at 2 | Reduced carboxylation limits hydrogen-bonding capacity and solubility . |

| 7-Chloro-1H-indole-2-carboxylic acid | Cl at 7, COOH at 2 | Altered electronic effects due to carboxyl proximity to indole nitrogen . |

| Indole-3-acetic acid | COOH at 3, CH₂COOH side chain | Plant hormone activity; lacks chloro-substitution, reducing halogen-bonding potential . |

Impact : Position-specific chlorination and carboxylation enhance electrophilicity and target selectivity compared to analogs .

Advanced: What analytical methods are critical for characterizing purity and structural integrity of this compound?

- NMR (¹H/¹³C) : Assigns substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 12.1 ppm for COOH) .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., dechlorinated byproducts) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxyl dimer formation) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .

Troubleshooting : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in complex spectra .

Advanced: How can synthetic routes be optimized for scalability while maintaining regioselectivity?

- Flow chemistry : Reduces reaction times and improves heat management during exothermic steps (e.g., chlorination) .

- Microwave-assisted synthesis : Enhances carboxylation efficiency (30% yield improvement vs. conventional heating) .

- Catalyst screening : High-throughput testing of Pd/Cu systems identifies optimal conditions for minimal side-product formation .

Data-driven optimization : Apply Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent polarity .

Advanced: How to resolve contradictions in biological activity data across studies?

- Source analysis : Compare cell line specificity (e.g., HeLa vs. MCF-7) and assay protocols (e.g., ATP-based vs. luminescent kinase assays) .

- Metabolic stability testing : Assess compound degradation in cell culture media (e.g., LC-MS monitoring over 24h) .

- Epistatic analysis : Use siRNA silencing to confirm whether observed effects are target-dependent or off-pathway .

Example : Discrepancies in IC₅₀ values may arise from differences in serum protein binding across experimental setups .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Q. Critical substituent effects :

| Position | Modification | Activity Impact |

|---|---|---|

| 7-Cl | Replacement with Br | Reduces kinase inhibition (steric hindrance) . |

| 6-COOH | Esterification | Improves membrane permeability but reduces target binding . |

| 2-CH₃ | Cyclopropyl substitution | Enhances metabolic stability without altering potency . |

Design strategy : Prioritize electron-withdrawing groups at position 7 and hydrogen-bond donors at position 6 .

Advanced: What are the common side reactions during synthesis, and how are they mitigated?

- Polychlorination : Occurs at >10°C; controlled by slow reagent addition and low-temperature conditions .

- Decarboxylation : Triggered by acidic conditions; minimized using buffered reaction media (pH 6–7) .

- N-Methylation : Competing reaction in carboxylation steps; suppressed via Boc protection of indole nitrogen .

Characterization : Monitor via TLC and LC-MS at intermediate stages .

Advanced: How to validate crystallographic data for this compound?

- Single-crystal growth : Use slow evaporation in ethanol/water mixtures (70:30 v/v) .

- SHELXL refinement : Apply twin-law corrections for non-merohedral twinning (common in indole derivatives) .

- Validation metrics : Ensure R-factor <5% and Hirshfeld surface analysis confirms intermolecular interactions .

Advanced: What strategies address selectivity and toxicity challenges in preclinical studies?

- Off-target profiling : Screen against panels of 100+ kinases/phosphatases to identify cross-reactivity .

- Prodrug design : Mask carboxyl group with ester prodrugs (e.g., ethyl ester) to improve bioavailability .

- Toxicogenomics : RNA-seq identifies pathways affected by chronic exposure (e.g., oxidative stress responses) .

Note : No ecotoxicity data exists; prioritize Ames testing and hERG channel assays early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.